2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9): A Core Scaffold for YAP/TAZ-TEAD Inhibitor Synthesis
2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9): A Core Scaffold for YAP/TAZ-TEAD Inhibitor Synthesis
Executive Summary
In modern rational drug design, polyhalogenated aromatic building blocks are highly prized for their ability to provide precise steric and electronic tuning. 2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS: 1807028-02-9) is a highly specialized, orthogonally reactive intermediate[1]. Featuring three distinct halogens arranged contiguously alongside an aldehyde moiety, this compound serves as a critical foundational scaffold. It is most notably utilized in the synthesis of biaryl derivatives that act as potent YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors, which are currently under aggressive development for the treatment of cancers such as malignant pleural mesothelioma and NF2-mutant non-small cell lung cancer (NSCLC)[2][3].
Chemical Profile & Structural Rationale
The unique substitution pattern of this molecule is not accidental; each functional group serves a distinct mechanistic purpose in late-stage functionalization and pharmacophore optimization.
| Property | Value | Mechanistic Purpose in Synthesis |
| Chemical Name | 2-Bromo-3-chloro-4-fluorobenzaldehyde | N/A |
| CAS Number | 1807028-02-9 | N/A |
| Molecular Formula | C7H3BrClFO | N/A |
| Molecular Weight | 237.45 g/mol | N/A |
| C2-Bromine | Primary reactive site | Lowest bond dissociation energy; acts as the primary site for oxidative addition in Pd-catalyzed cross-coupling[2]. |
| C3-Chlorine | Steric lock | Provides necessary steric bulk to lock the conformation of resulting biaryl systems, crucial for deep TEAD pocket binding[2]. |
| C4-Fluorine | Metabolic shield | Enhances metabolic stability against cytochrome P450 oxidation and modulates the electron density of the aromatic ring[3]. |
| C1-Aldehyde | Versatile handle | Enables downstream reductive amination, Wittig reactions, or condensation to build the extended inhibitor structure[2]. |
Mechanistic Role in Drug Development: The Hippo Pathway
The Hippo signaling pathway is a master regulator of cellular proliferation, apoptosis, and tissue homeostasis. When the pathway is active, LATS1/2 kinases phosphorylate the transcriptional coactivators YAP and TAZ, leading to their cytoplasmic sequestration and degradation[4].
However, in many solid tumors, the Hippo pathway is inactivated. This allows unphosphorylated YAP and TAZ to translocate into the nucleus, where they bind to TEAD (TEA domain) transcription factors. This YAP/TAZ-TEAD complex drives the transcription of oncogenic genes responsible for tumor survival and metastasis[2][4]. Compounds derived from the 1807028-02-9 scaffold are engineered to physically block this interaction, acting as direct YAP/TAZ-TEAD PPI inhibitors.
Fig 1. Hippo signaling pathway and the mechanism of YAP/TAZ-TEAD inhibition.
Synthetic Utility & Experimental Workflow
The synthesis of YAP/TAZ-TEAD inhibitors heavily relies on the regioselective reactivity of 2-bromo-3-chloro-4-fluorobenzaldehyde. A standard synthetic workflow involves the initial palladium-catalyzed cross-coupling at the C2-bromide, followed by the deprotection of adjacent functional groups (such as a benzyloxy or methoxy group at the C6 position) to yield the active phenolic intermediate[2].
Fig 2. Synthetic workflow utilizing the 1807028-02-9 scaffold for inhibitor development.
Protocol: Low-Temperature BBr3-Mediated Ether Cleavage
The following is a self-validating, field-proven methodology for the deprotection of a highly functionalized derivative (e.g., 6-(benzyloxy)-2-bromo-3-chloro-4-fluorobenzaldehyde), a critical step documented in recent patent literature[2][3].
Causality & Expertise: Boron tribromide (BBr3) is an aggressive Lewis acid used for ether cleavage. Because the substrate contains a sensitive aldehyde and a C-F bond, the reaction must be strictly maintained at -78°C. Higher temperatures will lead to the Lewis acid coordinating with the aldehyde oxygen, causing degradation or unwanted polymerization, and may risk defluorination.
Step-by-Step Methodology:
-
Preparation: Suspend the protected precursor (e.g., 300 g, 873 mmol) in anhydrous Dichloromethane (DCM, 3 L) in a flame-dried flask under a strict nitrogen atmosphere. Moisture must be excluded to prevent the violent hydrolysis of BBr3 into HBr and boric acid[2].
-
Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath. Self-Validation Step: Do not proceed until an internal temperature probe confirms the solution has reached exactly -78°C.
-
Reagent Addition: Dropwise add a 1 M solution of BBr3 in DCM (960 mL, 960 mmol) over 5–10 minutes. The mixture will typically transition to a dark brown solution as the Lewis acid-base complex forms[2][3].
-
Reaction Propagation: Stir the reaction mixture at -78°C for 1.5 hours. Self-Validation Step: Pull a 0.1 mL aliquot, quench it in miniature with methanol, and analyze via LC-MS. The reaction is complete when the starting material mass is entirely replaced by the corresponding free phenol mass.
-
Quenching: Slowly quench the reaction by the dropwise addition of anhydrous Methanol (MeOH) while maintaining the -78°C temperature. Causality: Methanol reacts with excess BBr3 to form volatile trimethyl borate and HBr. Quenching directly with water would cause a violent exotherm that could destroy the product[2].
-
Isolation: Allow the mixture to warm to room temperature. Dilute with water, extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.
Analytical Validation Standards
To ensure the trustworthiness and structural integrity of the synthesized intermediate, the following analytical self-validation checks must be performed:
-
1H NMR (CDCl3): Confirm the disappearance of the benzylic/aliphatic protecting group protons (e.g., a singlet near 5.1 ppm for benzyl ethers) and verify the preservation of the highly deshielded aldehyde proton (singlet near 10.3 ppm).
-
19F NMR: Verify the presence of the single fluorine atom. This confirms that the harsh Lewis acidic conditions did not compromise the C-F bond.
-
LC-MS: Utilize negative ion mode to observe the [M-H]- peak, which is highly sensitive for the newly unmasked phenolic OH group.
References
- World Intellectual Property Organization. "WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors".
- United States Patent and Trademark Office. "US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors".
- World Intellectual Property Organization. "WO2023031801A1 - Bifunctional degraders comprising a tead binder".
Sources
- 1. 2-Bromo-3-chloro-4-fluorobenzaldehyde | 1807028-02-9 [sigmaaldrich.com]
- 2. WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 3. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 4. WO2023031801A1 - Bifunctional degraders comprising a tead binder - Google Patents [patents.google.com]
